Cholic Acid AMCA Blue Amide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H49NO8 |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
2-[4-methyl-2-oxo-7-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]chromen-3-yl]acetic acid |
InChI |
InChI=1S/C36H49NO8/c1-18(5-10-31(41)37-21-6-7-23-19(2)24(16-32(42)43)34(44)45-29(23)15-21)25-8-9-26-33-27(17-30(40)36(25,26)4)35(3)12-11-22(38)13-20(35)14-28(33)39/h6-7,15,18,20,22,25-28,30,33,38-40H,5,8-14,16-17H2,1-4H3,(H,37,41)(H,42,43)/t18-,20+,22-,25-,26+,27+,28-,30+,33+,35+,36-/m1/s1 |
InChI Key |
KYQIGEQITCPHJL-HLBSVZJGSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4[C@@H](C[C@H]6[C@@]5(CC[C@H](C6)O)C)O)O)C)CC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)O)C)O)O)C)CC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Cholic Acid Amca Blue Amide
Foundational Synthesis of Cholic Acid-AMCA Conjugates
The foundational synthesis of Cholic Acid-AMCA conjugates hinges on the strategic formation of a stable amide bond between the cholic acid backbone and the AMCA fluorophore. This process utilizes the inherent reactivity of the carboxylic acid group on cholic acid and the primary amine of AMCA.
Cholic acid, a primary bile acid synthesized from cholesterol in the liver, serves as the core scaffold for these conjugates. frontiersin.org Its structure is characterized by a rigid steroid nucleus with a hydrophobic convex side and a hydrophilic concave face bearing hydroxyl groups at positions C3, C7, and C12. nih.gov A flexible carboxylic acid side chain at C24 provides a crucial handle for chemical modification. nih.gov This distinct amphiphilic architecture is fundamental to the properties of the resulting conjugates, influencing their solubility, aggregation behavior, and interactions with biological systems. nih.gov The presence of multiple hydroxyl groups also offers potential sites for further functionalization, although the C24 carboxyl group is most commonly utilized for direct conjugation to maintain the core structure's integrity. nih.gov
The covalent linkage of AMCA to the cholic acid core is typically achieved through an amidation reaction. This involves the activation of the C24 carboxylic acid of cholic acid to facilitate nucleophilic attack by the primary amine of AMCA, forming a stable amide bond. organic-chemistry.orgmdpi.com Common activating agents for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate and improve reaction efficiency. mdpi.comwikipedia.org The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate upon addition of the carbodiimide (B86325) to the carboxylic acid, which is then readily displaced by the amine. researchgate.net The use of NHS leads to the formation of an NHS ester of cholic acid, which is less susceptible to side reactions and hydrolysis, thereby providing a more controlled and efficient conjugation to AMCA. glenresearch.comrsc.org
Table 1: Common Coupling Reagents for Amidation Reactions
| Coupling Reagent | Additive | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | High reactivity; formation of insoluble dicyclohexylurea (DCU) byproduct. mdpi.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating purification. |
| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | None | Promotes amide bond formation, sometimes with ester formation as a side reaction. researchgate.net |
Methodological Approaches for Derivatization
Further modification of the basic Cholic Acid AMCA Blue Amide structure is often necessary to tailor its properties for specific applications. This can involve the introduction of linkers to modulate spacing and solubility or the synthesis of a series of analogs to probe structure-activity relationships.
Linkers can be introduced between the cholic acid and AMCA moieties to provide spatial separation, improve solubility, or introduce specific cleavage sites. symeres.com A common strategy involves the use of bifunctional linkers that possess two reactive groups. For instance, a linker with a carboxylic acid and a protected amine can first be attached to the AMCA fluorophore. After deprotection of the amine, it can then be coupled to the activated carboxylic acid of cholic acid.
A particularly versatile method for introducing linkers and for conjugation in general is the use of N-hydroxysuccinimide (NHS) activated esters. wikipedia.orgglenresearch.com The carboxylic acid of cholic acid or a linker can be pre-activated with NHS to form a stable NHS ester. mdpi.comnih.gov These activated esters are commercially available or can be readily synthesized and are highly reactive towards primary amines under mild conditions, forming a stable amide bond with the release of NHS as a byproduct. glenresearch.comrsc.org This approach offers high selectivity and efficiency for the conjugation process. glenresearch.com
Table 2: Examples of Linker Chemistries
| Linker Type | Reactive Groups | Purpose |
| Alkyl diamines | Two primary amines | Introduces a flexible spacer. |
| Amino acids | Carboxylic acid and amine | Can modulate solubility and introduce specific recognition motifs. consensus.apphilarispublisher.com |
| Poly(ethylene glycol) (PEG) | Varies (e.g., amine, carboxyl) | Enhances hydrophilicity and biocompatibility. |
| Cleavable linkers | e.g., Disulfide, ester | Allows for release of the fluorophore under specific conditions (e.g., reducing environment, enzymatic action). symeres.com |
To understand how the structure of this compound influences its function, a series of analogs are often synthesized and evaluated. These structure-activity relationship (SAR) studies can involve systematic modifications to different parts of the molecule. acs.org For example, analogs can be created by:
Modifying the steroid nucleus: Introducing different functional groups at the 3, 7, or 12 positions of the cholic acid backbone. frontiersin.org
Altering the linker: If a linker is present, its length, flexibility, and chemical nature can be systematically changed. nih.gov
These synthetic analogs are then tested in relevant assays to determine how each structural change affects the desired activity or property, providing valuable insights for the design of improved molecular probes. nih.gov
Advanced Purification and Characterization Techniques for Synthetic Products
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the this compound and its derivatives.
Purification: Crude reaction mixtures are typically subjected to one or more chromatographic techniques to isolate the desired product from unreacted starting materials, reagents, and byproducts. Common methods include:
Column Chromatography: Using silica (B1680970) gel is a standard method for purifying organic compounds. researchgate.net The choice of solvent system (eluent) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful technique for high-resolution separation and purification of fluorescent conjugates. It separates compounds based on their hydrophobicity.
Thin-Layer Chromatography (TLC): Is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov
Historically, the purification of cholic acid itself from crude sources involved precipitation and solvent leaching techniques. google.com Modern purification of its synthetic derivatives relies heavily on chromatographic methods. google.com
Characterization: Once purified, the identity and structural integrity of the synthesized compounds are confirmed using a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of both the cholic acid and AMCA moieties and the formation of the amide bond.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the exact molecular weight of the compound, confirming its elemental composition.
UV-Visible and Fluorescence Spectroscopy: These techniques are used to confirm the photophysical properties of the conjugate, ensuring that the AMCA fluorophore retains its characteristic absorption and emission spectra after conjugation.
By employing these advanced purification and characterization techniques, researchers can ensure the quality and reliability of the synthesized this compound for its intended applications.
Chromatographic Methodologies (e.g., Preparative High-Performance Liquid Chromatography, Column Chromatography)
The purification of this compound from the crude reaction mixture, which may contain unreacted starting materials and coupling reagents, is critical. Chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC) and column chromatography, are essential for isolating the target conjugate with high purity.
Reverse-phase HPLC is a primary method for purifying this compound. This technique separates molecules based on their hydrophobicity. The lipophilic steroid core of cholic acid and the aromatic coumarin (B35378) structure of the AMCA dye contribute to the compound's retention on a nonpolar stationary phase, such as C18. A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is used to elute the compounds. By carefully controlling the gradient, impurities can be effectively separated from the desired product. While specific preparative HPLC parameters are often adapted from analytical methods, the principles remain consistent. semanticscholar.org
Flash column chromatography is another valuable purification technique, often used for initial cleanup or large-scale preparations. semanticscholar.org In this method, a solid stationary phase like silica gel is used, and the separation is based on the differential adsorption of the components in the reaction mixture. A solvent system is chosen to allow the this compound to move down the column at a different rate than the impurities, enabling its collection as a purified fraction.
The following table outlines typical parameters for the analytical HPLC separation of this compound, which inform the development of preparative-scale methods.
| Parameter | Specification | Source |
|---|---|---|
| Column | Shim-pack VP-ODS | scienceopen.com |
| Mobile Phase A | Acetonitrile | scienceopen.com |
| Mobile Phase B | 0.2% Formic Acid in Water | scienceopen.com |
| Flow Rate | 0.5 mL/min | scienceopen.com |
| Gradient Conditions | 0–2 min: 25% A, 75% B -> 45% A, 55% B | scienceopen.com |
| 2–3 min: 45% A, 55% B -> 80% A, 20% B | ||
| 3–5 min: 80% A, 20% B -> 90% A, 10% B | ||
| 5–5.1 min: 90% A, 10% B -> 25% A, 75% B | ||
| 5.1–7 min: Hold at 25% A, 75% B | ||
| Detection (Fluorescence) | Excitation: 345 nm, Emission: 455 nm | scienceopen.com |
Spectroscopic Validation of Conjugate Formation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Mass Spectrometry provides a highly accurate measurement of the molecular weight of the synthesized compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is determined. The observed mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass based on its elemental formula (C₃₆H₅₀N₂O₇ for the protonated species). A close match between the observed and calculated mass provides strong evidence for the successful synthesis of the target compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the chemical structure. ¹H NMR provides data on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The formation of the amide bond results in characteristic chemical shifts for the protons and carbons near the newly formed linkage. For instance, the appearance of an amide proton signal (N-H) in the ¹H NMR spectrum and shifts in the signals of the carbons adjacent to the amide bond in the ¹³C NMR spectrum are clear indicators of successful conjugation. semanticscholar.orgresearchgate.net
The tables below summarize the key spectroscopic data used to validate the structure of this compound.
| Parameter | Value | Source |
|---|---|---|
| Formula (Protonated) | C₃₆H₅₀N₂O₇⁺ | researchgate.net |
| Calculated Mass [M+H]⁺ | 622.3567 | researchgate.net |
| Observed Mass [M+H]⁺ (ESI-MS) | 624.35 | researchgate.net |
| Spectrum | Chemical Shift (δ ppm) | Source |
|---|---|---|
| ¹H NMR (Partial) | 10.24 (s, 1H) | semanticscholar.org |
| 8.03 (d, J = 7.5 Hz, 1H) | ||
| 7.87 (d, J = 2.0 Hz, 1H) | ||
| ¹³C NMR | 173.02, 161.43, 152.76, 148.82, 142.53, 126.41, 115.61, 115.59, 105.64, 71.47, 70.90, 66.70, 46.55, 46.22, 41.98, 41.85, 40.52 | researchgate.net |
| 35.78, 35.62, 35.37, 34.86, 34.04, 31.70, 30.87, 29.05, 27.75, 26.69, 23.29, 23.10, 21.64, 17.64, 15.37, 12.83 |
Application of Cholic Acid Amca Blue Amide in Enzymatic Activity Studies
Investigation of Bile Salt Hydrolase (BSH) Enzyme Kinetics
Bile salt hydrolases (BSHs) are a family of microbial enzymes crucial for the deconjugation of bile acids in the gut, a gateway step for all subsequent bile acid transformations. biorxiv.orgfrontiersin.org The study of their enzymatic kinetics is fundamental to understanding their physiological role and identifying potential therapeutic targets.
Cholic Acid AMCA Blue Amide as a Substrate for BSHs
This compound (CA-AMCA) is a synthetic compound designed specifically as a fluorogenic substrate for BSH enzymes. nih.gov It is synthesized by coupling cholic acid with 7-amino-4-methyl-3-coumarinylacetic acid (AMCA). nih.gov In its conjugated form, the fluorescence of the AMCA group is significantly quenched. nih.gov BSHs catalyze the hydrolysis of the amide bond linking the cholic acid and the AMCA moiety. nih.govbiorxiv.org Upon cleavage, the free AMCA is released, resulting in a substantial increase in fluorescence, which can be quantitatively measured. nih.gov This property allows CA-AMCA to serve as a sensitive reporter for BSH activity. nih.govsmolecule.com The probe has been shown to be stable in aqueous solutions and selective for BSH, with no significant hydrolysis observed in the presence of unrelated hydrolases. nih.gov
Real-time Fluorometric Assays for BSH Activity Quantification
The development of CA-AMCA has enabled the creation of a continuous, real-time fluorometric assay for quantifying BSH activity. nih.gov This method offers a significant improvement over older techniques, which were often multi-step, discontinuous, and less sensitive. nih.gov The assay involves adding CA-AMCA to a sample containing BSH—such as purified recombinant enzyme, bacterial cell lysates, or even complex mixtures like human fecal homogenates—and monitoring the increase in fluorescence over time using a fluorimeter. nih.govresearchgate.net
The rate of fluorescence increase is directly proportional to the rate of CA-AMCA hydrolysis, allowing for the continuous and quantitative monitoring of enzymatic turnover. nih.gov This real-time approach has low experimental variability and has been successfully used to analyze BSH activity in purified proteins, cell lysates, and whole bacterial cells like Lactobacillus plantarum. nih.gov
Research has established the kinetic parameters for BSH with this substrate. For example, a Michaelis-Menten curve was generated by treating purified BSH with varying concentrations of CA-AMCA, allowing for the determination of substrate affinity. nih.gov
Mechanistic Analyses of BSH-Catalyzed Hydrolysis
BSHs belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. frontiersin.orgbiorxiv.org The catalytic mechanism for hydrolyzing the amide bond of substrates like CA-AMCA involves a key nucleophilic residue, typically a cysteine, at the N-terminus of the enzyme. nih.govbiorxiv.org This cysteine residue initiates a nucleophilic attack on the carbonyl carbon of the amide bond in the substrate. nih.gov This attack leads to the formation of a transient covalent enzyme-bile acid intermediate and the release of the free amino acid or, in this case, the fluorescent AMCA molecule. nih.gov The enzyme-bile acid complex is subsequently hydrolyzed, regenerating the free enzyme, which can then participate in another catalytic cycle. nih.gov
Discovery and Characterization of Enzyme Modulators
The CA-AMCA assay platform is a superior strategy for the discovery and characterization of small molecule modulators of BSH activity. nih.gov Its simplicity and real-time nature make it highly suitable for high-throughput screening of compound libraries to identify novel inhibitors.
Identification of Novel BSH Inhibitors
Using the CA-AMCA-based fluorometric assay, researchers have successfully screened natural compound libraries to find potent BSH inhibitors. scienceopen.comresearchgate.net In one such study, over 100 natural compounds were tested for their ability to inhibit BSH from Lactobacillus salivarius (lsBSH). scienceopen.comresearchgate.net This screening identified several chalcones with significant inhibitory activity. scienceopen.comresearchgate.net
Among the tested compounds, licochalcone C and isobavachalcone (B1672217) demonstrated the most potent inhibition of lsBSH, with IC₅₀ values below 1 µM. scienceopen.comresearchgate.net Further testing revealed that these chalcones are broad-spectrum BSH inhibitors, effectively inhibiting BSHs from different bacterial sources, including Bifidobacterium longum (btBSH) and Enterococcus faecalis (efBSH), as well as total BSH activity in mouse feces. scienceopen.com
| Inhibitor | BSH Source | IC₅₀ (µM) |
|---|---|---|
| Licochalcone C | L. salivarius (lsBSH) | < 1 |
| Isobavachalcone | L. salivarius (lsBSH) | < 1 |
| Licochalcone C | B. longum (btBSH) | 7.46 |
| Isobavachalcone | B. longum (btBSH) | 5.17 |
| Licochalcone C | E. faecalis (efBSH) | 14.01 |
| Isobavachalcone | E. faecalis (efBSH) | 7.91 |
| Licochalcone C | Mouse Fecal BSHs | 44.66 |
| Isobavachalcone | Mouse Fecal BSHs | 21.24 |
Elucidation of Inhibition Mechanisms (e.g., Mixed Inhibition, Molecular Docking Simulations)
Following the identification of inhibitors, the CA-AMCA assay is instrumental in elucidating their mechanism of action. Kinetic analyses are performed to determine the mode of inhibition. For licochalcone C and isobavachalcone, studies showed that their inhibition was reversible and not time-dependent. scienceopen.com Lineweaver-Burk plots derived from kinetic data demonstrated that both compounds inhibited lsBSH-catalyzed hydrolysis of CA-AMCA via a mixed-inhibition mechanism. scienceopen.commendeley.com This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. scienceopen.com The inhibition constants (Ki) were determined to be 0.73 µM for licochalcone C and 1.00 µM for isobavachalcone. scienceopen.com
To further understand the inhibitor-enzyme interactions at a molecular level, computational methods such as molecular docking simulations are employed. scienceopen.comresearchgate.net Docking simulations suggested that licochalcone C and isobavachalcone bind to lsBSH at two distinct sites, primarily through hydrogen bonding and hydrophobic interactions. scienceopen.comresearchgate.net These findings provide a structural basis for their inhibitory activity and can guide the development of more efficacious BSH inhibitors. scienceopen.commendeley.com
Exploration of this compound with Other Hydrolase Systems (e.g., Leucine Aminopeptidases)
While primarily designed as a probe for bile salt hydrolase activity, the utility of this compound has been explored with other hydrolase systems. abcam.com One notable example is its use in the functional characterization of a recently identified enzyme, Lysosomal Leucine Aminopeptidase (LyLAP). biorxiv.org
In a study investigating the enzymatic capabilities of LyLAP, a recombinant form of the enzyme was tested against a variety of substrates to determine its specific activity. biorxiv.org LyLAP is an N-terminal nucleophile (Ntn) hydrolase, a class of enzymes known to cleave amide bonds in their substrates. biorxiv.org To investigate whether LyLAP could function as a bile salt hydrolase, a bile acid hydrolysis assay was performed using the this compound probe. biorxiv.org
The research findings indicated that LyLAP did not possess detectable activity against the this compound probe. biorxiv.org This suggests that despite being a hydrolase that acts on amide bonds, the structural specificity of LyLAP's active site does not accommodate the cholic acid portion of the fluorescent probe, preventing enzymatic cleavage. biorxiv.org This finding helps to delineate the substrate specificity of LyLAP, distinguishing it from classical bile salt hydrolases. biorxiv.org
The table below summarizes the observed activity of different hydrolases with this compound.
| Enzyme | Substrate | Activity Detected | Research Context |
| Bile Salt Hydrolase | This compound | Yes | Used as a standard assay to detect bile salt hydrolase activity. abcam.comsmolecule.com |
| Lysosomal Leucine Aminopeptidase (LyLAP) | This compound | No | Tested to determine if LyLAP possessed bile salt hydrolase functionality. biorxiv.org |
These findings underscore the specificity of this compound as a substrate and highlight its utility in differentiating the functional roles of various hydrolases within complex biological systems.
Cholic Acid Amca Blue Amide in Cellular and Molecular Interaction Research
Mechanisms of Cellular Uptake and Intracellular Distribution
The entry of bile acids and their derivatives into cells is a regulated process involving both transporter-mediated pathways and passive diffusion across the cell membrane. Fluorescent analogs like Cholic Acid AMCA Blue Amide allow for the direct observation of these mechanisms.
The cellular uptake of bile acids from the bloodstream, particularly into hepatocytes, is predominantly an active, sodium-dependent process mediated by specific carrier proteins. solvobiotech.commdpi.com The primary transporter responsible for this uptake from portal blood into the liver is the Na+/taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1. solvobiotech.comacs.orgnih.gov Another key transporter, the apical sodium-dependent bile acid transporter (ASBT), or SLC10A2, is crucial for the reabsorption of bile acids in the small intestine, particularly the ileum, and also plays a role in the kidneys. mdpi.comnih.gov
Studies using fluorescent bile acid derivatives demonstrate that modifications to the bile acid structure can influence their interaction with these transporters. The transport properties are sensitive to the nature of the fluorophore and its point of attachment to the bile acid. nih.gov For instance, research on various fluorescent bile acid analogs has shown that derivatives of cholylglycine are transported effectively by hepatocytes. nih.gov The efficiency of uptake via NTCP can be competitively inhibited by natural bile acids like taurocholic acid, confirming that the fluorescent derivatives utilize the same transport machinery. acs.orgmdpi.com The substrate specificity of ASBT is considered narrower than that of NTCP, but it recognizes both conjugated and unconjugated bile acids. mdpi.comnih.gov The interaction of cholic acid conjugates with the intestinal bile acid transporter is influenced by the charge and hydrophobicity of the conjugated moiety. nih.gov
| Transporter | Gene Name | Location | Function | Substrates |
| NTCP | SLC10A1 | Basolateral membrane of hepatocytes solvobiotech.com | Na+-dependent uptake of bile acids from portal blood into the liver nih.govmdpi.com | Conjugated and unconjugated bile acids, sulfated steroids solvobiotech.comresearchgate.net |
| ASBT | SLC10A2 | Apical membrane of ileal enterocytes, renal tubules, cholangiocytes mdpi.comnih.gov | Na+-dependent reabsorption of bile acids from the intestine mdpi.comnih.gov | Conjugated and unconjugated bile acids nih.gov |
This table summarizes key bile acid transporters involved in enterohepatic circulation.
Beyond active transport, the physicochemical properties of bile acid derivatives govern their ability to permeate cell membranes passively. Bile acids are amphiphilic molecules, possessing both hydrophobic and hydrophilic faces, which allows them to interact with and traverse lipid bilayers. mdpi.commdpi.com The hydrophobicity of a bile acid is a key determinant of its membrane activity, with more hydrophobic bile acids generally showing a greater ability to disrupt membranes. nih.govnih.gov
Receptor Binding and Signaling Pathway Elucidation
Bile acids are now recognized as important signaling molecules that regulate metabolism and other cellular functions by binding to and activating specific receptors, including both G-protein coupled receptors on the cell surface and nuclear receptors within the cell. uconn.edumdpi.comnih.gov
The Takeda G-protein coupled receptor 5 (TGR5), also known as Gpbar1, is a key cell surface receptor that mediates many of the signaling actions of bile acids. nih.govmdpi.com Upon activation by bile acids, TGR5 couples to G-proteins to stimulate the production of intracellular cyclic AMP (camp), a crucial second messenger. mdpi.comresearchgate.net TGR5 is activated by various bile acids, with differing potencies. nih.gov Cholic acid is a known agonist of TGR5. nih.gov Research has focused on developing cholic acid derivatives that can act as potent and selective TGR5 modulators, including positive allosteric modulators (PAMs) that enhance the receptor's response to its natural ligands. nih.gov
More recently, other GPCRs have been identified as bile acid receptors. The Mas-related G protein-coupled receptor E (MRGPRE) has been identified as a receptor for tryptophan-conjugated cholic acid (Trp-CA), a bile acid produced by gut microbiota. nih.gov Activation of MRGPRE by its ligand can trigger both cAMP and β-arrestin-1 signaling pathways, highlighting the diverse signaling cascades that bile acids can initiate. nih.gov Some bitter taste receptors, a class of GPCRs, have also been found to respond to bile acids, including cholic acid. nih.gov
| Receptor | Type | Known Ligands (including Cholic Acid) | Signaling Pathway |
| TGR5 | GPCR | Cholic Acid, Chenodeoxycholic Acid, Deoxycholic Acid, Lithocholic Acid nih.gov | Gs-cAMP mdpi.com |
| MRGPRE | GPCR | Tryptophan-cholic acid nih.gov | Gs-cAMP, β-arrestin-1 nih.gov |
This table outlines key G-protein coupled receptors that are activated by bile acids or their derivatives.
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a primary intracellular sensor for bile acids. nih.govyoutube.com When activated by bile acid ligands, FXR forms a complex with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to regulate the transcription of target genes. researchgate.net This mechanism is central to maintaining bile acid homeostasis, as FXR activation in the liver and intestine suppresses bile acid synthesis and promotes their transport and excretion. youtube.comnih.gov
Different bile acids exhibit varying efficacy in activating FXR. nih.gov Chenodeoxycholic acid is considered the most potent natural human FXR agonist. youtube.com Unconjugated bile acids are generally able to activate FXR directly, whereas conjugated bile acids may require additional cellular components to exert their effect. nih.gov The activation of FXR by specific agonists has been shown to inhibit intestinal cholesterol absorption by modulating the size and composition of the bile acid pool. nih.gov The use of fluorescent derivatives allows for the study of how modifications to the cholic acid structure affect binding and activation of this critical nuclear receptor.
Molecular Interactions with Bile Acid Binding Proteins
Following their uptake into cells like enterocytes and hepatocytes, bile acids are chaperoned by intracellular bile acid binding proteins (BABPs), which are part of the intracellular lipid-binding protein (iLBP) family. nih.govmdpi.com These proteins facilitate the efficient trafficking of bile acids across the cytoplasm from the sinusoidal to the canalicular membrane of hepatocytes or from the apical to the basolateral membrane of enterocytes, while also protecting the cell from the cytotoxic effects of free bile acids. mdpi.com
Key proteins in this family include the ileal BABP (I-BABP or FABP6) and the liver BABP (L-BABP). nih.govnih.gov These proteins exhibit unique binding properties, sometimes accommodating two bile acid molecules with site-selectivity and positive cooperativity. mdpi.com Structural studies have identified key amino acid residues within the binding pocket that are crucial for recognizing and binding the steroid backbone and hydroxyl groups of bile acids. mdpi.com The ability of BABPs to bind cholic acid makes them a potential vehicle for targeted drug delivery, where a drug is conjugated to cholic acid to facilitate its transport and accumulation in liver cells. nih.gov Research using fluorescent cholic acid derivatives can help visualize this intracellular trafficking and better understand the dynamics of protein-ligand interaction within the cellular environment. nih.gov
Characterization of Binding Affinities and Specificity
This compound is a synthetic, fluorescent derivative of cholic acid, a primary bile acid. Its inherent fluorescence, imparted by the AMCA (Aminomethylcoumarin Acetate) group, makes it a valuable tool for studying the interactions of bile acids with biological molecules. The conjugation of AMCA to cholic acid creates a fluorogenic substrate that allows for the quantitative analysis of enzyme activity and binding affinities.
The core principle behind its use in binding studies is the quenching of the aminocoumarin's fluorescence when it is linked to the cholic acid backbone via an amide bond. This mimics the natural glycine (B1666218) or taurine (B1682933) conjugation of physiological bile acids. smolecule.com When an enzyme, such as bile salt hydrolase (BSH), cleaves this amide bond, the free aminocoumarin is released, resulting in a restoration of fluorescence that can be measured to determine enzymatic activity. smolecule.com
Studies have shown that this compound exhibits a Michaelis-Menten constant (Km) of 26 micromolar for bile salt hydrolase. smolecule.com This indicates a higher binding affinity compared to some native BSH substrates, which contributes to its sensitivity in detecting low levels of enzymatic activity. smolecule.com The specificity of this interaction is governed by the same recognition elements that bile salt hydrolases use for natural bile acids. These include a hydrophobic binding pocket that accommodates the steroid structure of cholic acid and selectivity filters that differentiate between various hydroxylation patterns and conjugation states. smolecule.com
The binding of bile acids, including cholic acid derivatives, is not limited to enzymes. They also interact with various transport proteins. For instance, fluorescent bile acid analogs are known substrates for transporters like the Na+-taurocholate cotransporting polypeptide (ntcp) and organic anion transporting polypeptides (oatps). nih.gov The affinity of these fluorescent derivatives for cellular transporters can sometimes be higher than their non-fluorescent counterparts. nih.gov
Research on the binding of various bile acids to proteins like albumin and lipoproteins has revealed that affinity is influenced by the polarity of the bile acid's steroid nucleus. nih.gov Less polar bile acids generally show higher affinity. nih.gov For cholic acid's interaction with the lipoprotein-free, albumin-rich plasma fraction, two classes of binding sites have been identified with dissociation constants (Kd) of 51 µM and 5,575 µM. nih.gov When binding to lipoprotein fractions, cholic acid exhibits a single class of binding sites with a Kd in the range of 2,511 to 2,562 µM. nih.gov
Table 1: Binding Affinities of Cholic Acid and its Derivatives
| Ligand | Protein/Enzyme | Binding Constant (Kd/Km) |
| This compound | Bile Salt Hydrolase | 26 µM (Km) smolecule.com |
| Cholic Acid | Albumin-rich plasma fraction (Site 1) | 51 µM (Kd) nih.gov |
| Cholic Acid | Albumin-rich plasma fraction (Site 2) | 5,575 µM (Kd) nih.gov |
| Cholic Acid | Lipoprotein fractions | 2,511 - 2,562 µM (Kd) nih.gov |
Role in Intracellular Trafficking and Compartmentalization
The fluorescent properties of this compound and similar fluorescent bile acid analogs (FBAs) make them powerful probes for visualizing and tracking the movement and localization of bile acids within cells. These studies are crucial for understanding the complex processes of bile acid uptake, transport, and secretion, which are vital for lipid digestion and the regulation of cholesterol metabolism. smolecule.comnih.gov
Once inside the cell, the trafficking of bile acids is mediated by soluble intracellular lipid-binding proteins (iLBPs). nih.gov These proteins have an internal ligand-binding cavity that accommodates bile acids and facilitates their transport within the hepatic compartment. nih.gov The use of fluorescent analogs allows for the direct observation of these trafficking pathways.
Studies using FBAs in isolated rat hepatocytes and hepatocyte couplets have demonstrated their secretion into the canalicular space, which is the small channel between adjacent liver cells where bile is initially secreted. nih.gov This secretion is an active process, as evidenced by its inhibition upon cellular ATP depletion. nih.gov
The intracellular distribution of fluorescent bile acids is not always uniform. In primary rat hepatocytes, the accumulation of a fluorescent chenodeoxycholic acid derivative was observed to be non-uniform, with some cells showing high accumulation while others remained dark. nih.gov This heterogeneity suggests complex regulatory mechanisms governing bile acid transport and compartmentalization at the single-cell level.
Furthermore, the specific transporters involved in the uptake and efflux of these fluorescent analogs can be identified. For example, the cellular uptake of some FBAs is specific to hepatocytes and is mediated by both Na+-dependent and Na+-independent mechanisms. nih.gov The involvement of specific transporters can be confirmed by inhibition studies using known substrates or inhibitors. nih.govresearchgate.net For instance, the uptake of certain FBAs can be inhibited by an excess of non-fluorescent bile acids like cholyltaurine. nih.gov
The journey of bile acids through the enterohepatic circulation involves multiple compartments, from the liver to the intestine and back. nih.gov Fluorescent probes help to dissect this complex trafficking network, providing insights into how bile acids are handled by different cell types and organelles.
Mechanistic Studies of Cellular Interactions
This compound and other fluorescent bile acid derivatives are instrumental in elucidating the mechanisms of cellular interactions involving bile acids. nih.gov Their ability to mimic natural bile acids allows researchers to probe the intricate processes of membrane transport, enzyme kinetics, and cellular signaling.
One of the primary applications is in studying the mechanisms of bile acid transport across cellular membranes. nih.gov Bile acids can partition into the cell membrane, which increases membrane fluidity and permeability. nih.gov This interaction is crucial for their absorption-enhancing effects on other molecules. nih.gov By using fluorescent analogs, researchers can directly visualize and quantify the uptake and efflux of bile acids mediated by specific transport proteins. nih.gov For example, studies have utilized stably transfected HeLa cells expressing either ntcp or oatp1a1 to examine the substrate specificity of these transporters for various fluorescent bile acids. nih.gov
These fluorescent probes are also key in understanding the enzymatic processes involving bile acids. The cleavage of the amide bond in this compound by bile salt hydrolases provides a direct and continuous measure of enzyme activity, enabling detailed kinetic studies. smolecule.comresearchgate.net This has been applied to profile the substrate specificity of different microbial bile salt hydrolase isoforms, revealing functional diversity within these enzymes. smolecule.com
The interaction of bile acids with the cell membrane is not solely for transport; it can also lead to changes in the membrane's physical properties. At submicellar concentrations, bile acids can alter the distribution of lipids and proteins within the membrane, potentially modulating cell surface signaling. nih.gov The inherent hydrophobicity of the steroid nucleus of bile acids plays a significant role in these interactions. mdpi.com
Spectroscopic Characterization and Fluorometric Method Development
Optimization of Fluorescence Detection Parameters for Biological Assays
The utility of Cholic Acid AMCA Blue Amide in biological assays is intrinsically linked to its fluorescent properties. The AMCA fluorophore exhibits a notable Stokes shift and its fluorescence is pH-independent between pH 4 and 10, making it a reliable probe in various biological environments. lumiprobe.comresearchgate.net
Fluorescence Response to Enzymatic Cleavage and Molecular Interactions
A key characteristic of this compound is the significant quenching of the AMCA fluorophore's fluorescence upon its conjugation to cholic acid. nih.govresearchgate.net This quenching is reversed upon enzymatic cleavage of the amide bond, typically by bile salt hydrolases (BSHs). nih.govresearchgate.net This "turn-on" fluorescence response forms the basis of sensitive assays for detecting BSH activity. nih.gov The hydrolysis of the amide bond by BSH releases the free aminocoumarin fluorophore, leading to a substantial increase in fluorescence intensity. nih.gov This principle allows for the continuous monitoring of enzyme kinetics, as the rate of fluorescence increase directly corresponds to the rate of enzymatic hydrolysis. researchgate.net
Studies have demonstrated this dose-dependent increase in fluorescence in the presence of varying concentrations of BSH, confirming the probe's utility in quantifying enzyme activity. scienceopen.comresearchgate.net This enzymatic cleavage is a critical step in bile acid metabolism, and the ability to monitor it in real-time provides valuable insights into this physiological process. researchgate.net
Fluorophore Coupling Effects on Emission Properties
The coupling of the AMCA fluorophore to cholic acid results in a significant decrease in its fluorescence emission when excited at its optimal wavelength. nih.govresearchgate.net Spectrographic analysis of this compound (CA-AMCA) compared to the free AMCA fluorophore reveals a much lower fluorescence intensity for the conjugated probe at the same concentration and excitation wavelength. nih.gov This quenching effect is fundamental to the design of assays based on this probe, as it creates a low background signal against which the fluorescence of the cleaved, unquenched fluorophore can be readily detected. nih.gov
The spectral properties of AMCA itself are well-characterized, with a maximum excitation at approximately 348-350 nm and a maximum emission in the blue region of the spectrum, around 435-460 nm. lumiprobe.comresearchgate.net This large Stokes shift of about 100 nm is advantageous as it allows for effective discrimination between the excitation and emission wavelengths, minimizing background interference. researchgate.net
Development of High-Throughput Fluorometric Screening Methodologies
The continuous and sensitive nature of the fluorescence assay using this compound makes it highly suitable for high-throughput screening (HTS) of enzyme inhibitors. nih.govnih.gov The ability to monitor enzymatic activity in real-time in a microplate format allows for the rapid screening of large compound libraries. nih.govnih.gov
The assay's simplicity and reliability, with Z' values often ranging from 0.7 to 0.9, indicate its robustness for HTS applications. nih.gov Such assays have been successfully developed for other enzymes, like fatty acid amide hydrolase (FAAH), using similar fluorogenic substrates. nih.govnih.gov The principles of these assays, where enzymatic activity releases a highly fluorescent molecule, are directly transferable to the study of BSHs using this compound. nih.govnih.gov This has enabled the identification of novel inhibitors of BSHs from natural compound libraries, highlighting the power of this methodology in drug discovery. scienceopen.com
Advanced Imaging Techniques Utilizing this compound
The fluorescent properties of this compound extend its utility beyond in vitro assays to advanced cellular imaging applications. smolecule.com
Live-Cell Fluorescence Microscopy Applications
As a fluorescent analog of a natural bile acid, this compound can be used as a probe to visualize the cellular uptake and trafficking of bile acids in living cells. smolecule.combeilstein-journals.orgnih.gov This allows researchers to study the mechanisms of bile acid transport and metabolism within cellular environments. smolecule.com The blue fluorescence of the AMCA moiety provides a clear signal for tracking the probe's localization within different cellular compartments. Live-cell fluorescence microscopy can reveal the dynamics of these processes, offering insights that are not achievable with static or endpoint assays. beilstein-journals.org
Spatiotemporal Tracking of Bile Acid Dynamics
The ability to track this compound in real-time allows for the spatiotemporal analysis of bile acid dynamics. smolecule.com This includes monitoring their movement across cell membranes and their accumulation in specific organelles. Such studies are crucial for understanding the complex signaling pathways and metabolic functions of bile acids in health and disease. ffrdiabete.org By observing the probe's distribution and movement over time, researchers can gain a more comprehensive understanding of how bile acid homeostasis is maintained at the cellular level. smolecule.com
Broader Academic Applications and Research Trajectories
Contributions to Understanding Bile Acid Homeostasis and Regulatory Networks
The enterohepatic circulation of bile acids is a tightly regulated process crucial for lipid digestion, cholesterol homeostasis, and signaling. Cholic Acid AMCA Blue Amide serves as a powerful probe for dissecting the enzymatic activities that govern this system. Its primary application lies in the continuous and quantitative analysis of bile salt hydrolase (BSH) activity. BSHs are enzymes produced by gut microbes that deconjugate bile acids, a critical gateway step for their further metabolism and transformation into secondary bile acids.
By acting as a synthetic substrate for BSH, this compound allows researchers to measure the rate of amide bond cleavage through the detection of a fluorescent signal. This has been instrumental in characterizing BSH activity in complex biological samples, including human fecal microbiome extracts. Such studies have demonstrated a direct correlation between the fluorescence signal and BSH enzyme concentration, providing a high-throughput method to assess this key microbial function. Understanding the dynamics of BSH activity is fundamental to comprehending how the gut microbiota modulates the bile acid pool and, consequently, host physiology.
Beyond its direct application in measuring BSH activity, research utilizing this and similar fluorescent probes contributes to a broader understanding of the regulatory networks governing bile acid homeostasis. Bile acids are not merely digestive surfactants; they are signaling molecules that activate nuclear receptors, most notably the farnesoid X receptor (FXR). FXR plays a pivotal role in the negative feedback regulation of bile acid synthesis. The deconjugation of bile acids by microbial BSHs can alter the pool of available ligands for FXR, thereby influencing its activation and downstream signaling pathways that control the expression of genes involved in bile acid synthesis and transport. While this compound is not a direct probe for FXR activation, the data generated from its use in BSH assays provides crucial information about the microbial modulation of potential FXR ligands.
Role in Investigating Gut Microbiome-Host Interactions
The gut microbiome plays a profound role in host health and disease, largely through the metabolic transformation of dietary components and host-derived molecules like bile acids. This compound has become a key chemical tool for exploring these intricate interactions.
Probing Microbial Enzyme Activities in Complex Biological Mixtures
A significant challenge in gut microbiome research is the functional characterization of microbial enzymatic activities within the complex and dynamic environment of the gut. This compound addresses this by enabling the specific and sensitive detection of BSH activity directly in microbial communities. This allows for the kinetic monitoring of this enzymatic activity in samples such as human fecal microbiome lysates. The ability to quantify BSH activity in such complex mixtures provides a functional readout of the microbiome's capacity to modify bile acids, which can be correlated with different physiological and pathological states. This approach represents a significant advancement over traditional methods that are often laborious and not suitable for high-throughput screening.
Impact on Microbial Metabolite Research and Host Physiology
The deconjugation of bile acids by BSHs is the initial and rate-limiting step in the generation of a diverse array of secondary bile acids by the gut microbiota. These microbial metabolites have distinct biological activities and can significantly impact host physiology. For instance, alterations in the composition of the secondary bile acid pool have been linked to changes in host lipid metabolism, weight gain, and the regulation of immune and circadian rhythm pathways.
By providing a means to accurately measure BSH activity, this compound helps to elucidate the upstream microbial processes that lead to the production of these impactful metabolites. The integration of data from BSH activity assays with metabolomic analyses of the bile acid pool allows researchers to build a more comprehensive picture of how specific microbial functions influence the host's metabolic phenotype. This line of inquiry is crucial for understanding the mechanisms underlying the association between gut dysbiosis and various metabolic diseases.
Design and Evaluation of Bile Acid-Based Bioconjugates for Research Probes
The inherent biological activity and structure of bile acids make them an attractive scaffold for the design of novel research probes. The development of this compound is a prime example of this, and it has paved the way for the creation of other bile acid-based bioconjugates with diverse applications.
Conjugation Strategies for Biomolecule Labeling (e.g., peptides, oligonucleotides)
The carboxylic acid group of cholic acid provides a convenient handle for conjugation to other biomolecules, such as peptides and oligonucleotides. A common strategy involves the activation of the carboxylic acid to form an active ester, which can then react with a primary amine on the target biomolecule to form a stable amide bond. This is the same fundamental chemistry used in the synthesis of this compound itself.
For labeling peptides, the N-terminal amine or the amine in the side chain of lysine residues can be targeted. Similarly, oligonucleotides can be modified with an amino linker to facilitate conjugation. The resulting cholic acid-biomolecule conjugates can exhibit altered properties, such as improved cell permeability or specific targeting to tissues with high bile acid transporter expression, like the liver and ileum. These bioconjugates are being explored for their potential in drug delivery and as tools to study the intracellular trafficking of the labeled biomolecules.
| Conjugation Strategy | Target Biomolecule | Linkage | Key Features |
| Amide Bond Formation | Peptides, Aminated Oligonucleotides | Amide | Stable linkage, utilizes the carboxylic acid of cholic acid. |
| Click Chemistry | Modified Peptides/Oligonucleotides | Triazole | High efficiency and specificity, requires introduction of azide and alkyne groups. |
| Thiol-Maleimide Coupling | Thiolated Biomolecules | Thioether | Specific reaction between a thiol and a maleimide group. |
Development of Fluorescent Probes for Specific Biological Targets (e.g., amino acids)
The modular nature of cholic acid allows for its use as a scaffold to create fluorescent probes for a variety of biological targets beyond BSH enzymes. By attaching specific recognition moieties and fluorophores to the cholic acid backbone, researchers have developed probes for the enantioselective recognition of trifunctional amino acids like serine, lysine, threonine, and tyrosine.
In one such design, an amidothiourea group was introduced at the C-17 side chain of cholic acid for anion binding, while a cyclic diamino-chiral receptive site was installed at the C-7 and C-12 hydroxyl positions. This ditopic design, coupled with a fluorescent reporter, allows for differential binding and sensing of specific amino acids in solution. Such probes are valuable for studying amino acid metabolism and transport, and for the development of new diagnostic assays.
| Cholic Acid-Based Probe | Target Analyte | Recognition Moiety | Application |
| This compound | Bile Salt Hydrolase | Cholic Acid | Quantifying BSH activity |
| Ditopic Cholic Acid Probe | Trifunctional Amino Acids | Amidothiourea and Chiral Diamine | Enantioselective amino acid recognition |
Future Prospects in Chemical Biology and Biomedical Research Tool Development
This compound, a fluorescent derivative of a primary bile acid, stands as a foundational tool in studying bile acid metabolism. smolecule.com Its future, however, extends far beyond its current applications, with significant potential for advancing chemical biology and developing sophisticated biomedical research tools. The unique combination of a biologically active steroid scaffold and a fluorescent reporter group positions it as a versatile platform for innovation in cellular imaging, drug discovery, and diagnostics.
Future research trajectories are expected to build upon its core functionalities—visualizing bile acid transport and quantifying enzyme activity—to create more complex and powerful tools. smolecule.com These advancements will likely focus on enhancing sensitivity, expanding multiplexing capabilities, and integrating diagnostic and therapeutic functions into single molecular systems.
Advanced Probes for High-Resolution Cellular Imaging
The development of next-generation fluorescent probes is a rapidly growing area of research. acs.orgresearchandmarkets.com While this compound is effective, its future iterations could involve modifying both the bile acid component and the fluorophore to create probes for advanced imaging applications. Researchers are working on developing probes with improved photostability and brightness, which are crucial for long-term live-cell imaging and tracking of molecular interactions in real-time. researchandmarkets.com
Future prospects in this area include:
Super-Resolution Microscopy Probes : Modifying the AMCA fluorophore or replacing it with a photo-switchable dye could make the bile acid conjugate compatible with techniques like STED or PALM microscopy. This would enable researchers to visualize bile acid transporter proteins and their dynamics on the cell membrane at the nanoscale.
Ratiometric and Environment-Sensing Probes : The cholic acid scaffold could be conjugated to solvatochromic dyes, which change their fluorescence color or intensity based on the polarity of their environment. acs.org Such probes could provide detailed information about the lipid environment within different cellular membranes or report on changes in membrane order during signaling events. acs.orgresearchgate.net
Near-Infrared (NIR) Bile Acid Probes : Synthesizing bile acid conjugates with NIR fluorophores would be a significant leap forward for in vivo imaging. acs.org NIR light can penetrate tissues more deeply, paving the way for non-invasive imaging of liver function, bile acid distribution, and tumor targeting in whole-animal models. acs.orgmdpi.com
Innovations in High-Throughput Screening and Drug Discovery
The ability of this compound to act as a fluorogenic substrate for bile salt hydrolases (BSHs) makes it an excellent candidate for high-throughput screening (HTS) assays. researchgate.netnih.gov This is particularly relevant for drug discovery programs targeting the gut microbiome and metabolic diseases.
Future applications in this domain are envisioned as:
Screening for BSH Inhibitors : The existing assay can be adapted for HTS platforms to screen large compound libraries for inhibitors of microbial BSHs. nih.gov Identifying such inhibitors is a promising therapeutic strategy for conditions influenced by bile acid metabolism, such as inflammatory bowel disease and certain metabolic disorders. researchgate.net
Identifying Novel Bile Acid Transporter Modulators : By tracking the fluorescence of this compound derivatives, researchers can screen for drugs that enhance or inhibit the activity of key bile acid transporters like NTCP in the liver. acs.org
Gut Microbiome Activity Profiling : The probe can be used in HTS formats to rapidly assess the metabolic activity of different gut microbiome samples. This could lead to personalized medicine approaches, where an individual's microbiome is profiled to predict their response to certain drugs or dietary interventions.
The table below outlines potential next-generation probes based on the this compound scaffold and their research applications.
| Probe Modification | Target Application | Research Goal |
| Conjugation to NIR Fluorophore | In Vivo Imaging | Deep-tissue imaging of liver function and bile acid malabsorption in animal models. acs.org |
| Attachment of Solvatochromic Dye | Advanced Cell Membrane Studies | Mapping lipid order and polarity of hepatocyte and enterocyte membranes in real-time. acs.org |
| Photo-switchable Fluorophore | Super-Resolution Microscopy | Nanoscale visualization of bile acid transporter clustering and dynamics on the plasma membrane. |
| Incorporation of a Bio-orthogonal Handle | Targeted Proteomics | Covalently labeling and identifying bile acid-binding proteins within their native cellular context. |
Development of Theranostic Agents
The concept of "theranostics"—combining therapeutic and diagnostic capabilities in a single agent—is a major goal in modern medicine. Bile acids are natural targeting molecules for hepatocytes, making them ideal carriers for delivering drugs to the liver. nih.gov
The future may see the evolution of this compound from a simple probe into a sophisticated theranostic platform:
Targeted Drug Delivery : The cholic acid portion can act as a homing device to deliver cytotoxic drugs specifically to liver cancer cells, which often overexpress bile acid transporters. nih.govnih.govresearchgate.net The attached fluorophore would simultaneously allow for the visualization of drug uptake and distribution, confirming that the therapeutic agent has reached its target.
Monitoring Therapeutic Response : Changes in the fluorescence signal could indicate the therapeutic efficacy of the conjugated drug. For example, a drug designed to alter the cellular environment could be monitored by changes in the fluorescence of an environment-sensitive dye attached to the cholic acid carrier.
The table below summarizes the potential evolution of this compound into a multifunctional biomedical tool.
| Tool Category | Function | Future Application Example |
| Diagnostic Probe | Real-time enzyme activity measurement | High-throughput screening of gut microbiome samples to identify BSH activity profiles associated with disease. smolecule.com |
| Advanced Imaging Agent | In vivo tracking of biological processes | A NIR-conjugated version used to non-invasively monitor liver function and bile flow dynamics. acs.org |
| Theranostic Platform | Targeted drug delivery and simultaneous imaging | A conjugate of cholic acid, a chemotherapy drug, and a fluorophore for treating liver cancer while tracking drug localization. nih.gov |
Q & A
(Basic) How is Cholic Acid AMCA Blue Amide synthesized, and what methods ensure successful amide bond formation?
The synthesis involves activating the carboxyl group of AMCA (7-amino-4-methylcoumarin-3-acetic acid) using carbodiimide reagents like EDC to form a reactive intermediate (o-acylisourea). This reacts with primary amines on cholic acid derivatives, forming a stable amide bond. Alternatively, pre-activated AMCA-NHS esters can directly conjugate with amines under mild, aqueous conditions (pH 7–9). Purification via dialysis or size-exclusion chromatography removes unreacted components. Fluorescence spectroscopy confirms retention of AMCA’s emission properties post-conjugation .
(Basic) What spectroscopic methods validate the structural integrity of this compound?
- NMR (¹H, ¹³C): Identifies amide bond formation (δ ~6.5–8.5 ppm for aromatic AMCA protons; δ ~170 ppm for carbonyl groups).
- ESI-MS: Verifies molecular weight (e.g., [M+H]⁺ peaks).
- Fluorescence spectroscopy: Confirms AMCA’s excitation/emission maxima (~350/450 nm) remain unchanged post-conjugation.
- HPLC-UV/FLD: Assesses purity by separating unreacted AMCA or cholic acid .
(Advanced) How can enzymatic stability of the amide bond in this compound be evaluated?
Incubate the conjugate with choloylglycine hydrolase (CGH, a bile acid-deconjugating enzyme) at physiological pH and temperature. Monitor degradation kinetics using LC-MS or HPLC:
- Quantify remaining conjugate and released cholic acid over time.
- Compare with controls (e.g., natural bile acid conjugates like taurocholate). Tertiary amides (e.g., CA-sar-TFMA) show >90% stability over 4 hours, while secondary amides degrade faster .
(Advanced) How to optimize selectivity of this compound for bile acid transporters?
- Molecularly imprinted polymers (MIPs): Synthesize MIPs using cholic acid as a template. Cross-linkers (e.g., ethylene glycol dimethacrylate) enhance cavity specificity.
- Competitive binding assays: Test analogs (chenodeoxycholic acid, deoxycholic acid) to calculate selectivity coefficients (k = 14.87 for cholic acid vs. chenodeoxycholic acid in MIP-QCM sensors).
- Adjust template-to-monomer ratios to minimize cross-reactivity .
(Advanced) How do tertiary vs. secondary amide linkages affect resistance to enzymatic cleavage?
Tertiary amides (e.g., CA-sar-TFMA) resist CGH degradation due to steric hindrance, retaining >100% stability after 4 hours. Secondary amides (e.g., CA-lys-TFA) degrade >60% under the same conditions. Validate via:
- Time-course LC-MS: Track conjugate degradation and cholic acid release.
- Structural modeling: Compare steric accessibility of amide bonds to CGH’s active site .
(Basic) How to ensure AMCA’s fluorescence is preserved post-conjugation?
- Avoid fluorophore modification: Couple AMCA via its carboxyl group, not the coumarin ring.
- Fluorescence microscopy: Image labeled proteins/cells to confirm signal retention.
- Emission spectra: Compare pre- and post-conjugation; shifts >10 nm indicate structural interference .
(Advanced) How to minimize cross-reactivity in QCM nanosensors using this compound?
- MIP optimization: Use cholic acid as the template with methacrylic acid monomers.
- Adsorption studies: Test structural analogs (e.g., chenodeoxycholic acid) to calculate relative selectivity coefficients (k′ = 14.87 for MIP vs. 0.6 for non-imprinted polymers).
- Surface plasmon resonance (SPR): Measure binding kinetics to refine polymer composition .
(Advanced) What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS: Use deuterated internal standards (e.g., d₄-CA) for precision.
- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges isolates the compound from serum/urine.
- Matrix effects: Validate via spike-recovery assays (e.g., 98–102% recovery in serum) .
(Basic) How to validate conjugation efficiency?
- TNBS assay: Measure free amine depletion pre/post reaction.
- Fluorescence quenching: Separate unbound AMCA via dialysis; calculate efficiency from fluorescence reduction.
- HPLC quantification: Compare peak areas of conjugated vs. free components .
(Advanced) How to resolve discrepancies in stability studies of amide-linked conjugates?
- Standardize protocols: Use identical enzyme batches (CGH activity units), pH (6.5–7.0), and incubation temperatures (37°C).
- Analytical sensitivity: Prefer LC-MS over HPLC for low-concentration detection (LOD ≤ 0.0065 μM).
- Include controls: Natural conjugates (taurocholate) benchmark degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
